N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-pyridin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-20(22-14-6-9-17-7-2-1-3-8-17)23-15-11-18(12-16-23)25-19-10-4-5-13-21-19/h1-5,7-8,10,13,18H,6,9,11-12,14-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAIPBHSIKODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Phenylpropyl Group: This step involves the alkylation of the piperidine ring with a phenylpropyl halide under basic conditions.
Introduction of the Pyridin-2-yloxy Group: This can be achieved through nucleophilic substitution reactions where the piperidine derivative reacts with a pyridin-2-ol derivative.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
- N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and activity across various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a pyridine moiety and a phenylpropyl group. This unique structure is believed to contribute to its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Starting from 4-hydroxypiperidine, the ring is formed through nucleophilic substitution.
- Pyridine Substitution : The pyridine group is introduced via a coupling reaction with appropriate pyridine derivatives.
- Carboxamide Formation : The final step involves the reaction of the intermediate with carboxylic acid derivatives to yield the carboxamide structure.
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can modulate various signaling pathways, leading to therapeutic effects.
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, may exhibit antiviral properties. A study evaluated several piperazine derivatives against HIV-1 and other viruses, revealing moderate antiviral activity in some compounds .
Antibacterial and Antifungal Activity
In addition to antiviral capabilities, this compound class has shown promise in antibacterial and antifungal assays. The evaluation included testing against Gram-positive and Gram-negative bacteria as well as fungal strains.
| Compound | Bacterial Target | Activity Level | Reference |
|---|---|---|---|
| 3a | Staphylococcus aureus | Moderate | |
| 3d | Pseudomonas aeruginosa | Moderate |
Case Studies
Several studies have documented the biological activity of compounds similar to N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide:
- Antiviral Screening : A comprehensive screening of piperazine derivatives highlighted their potential against various viral strains, including HIV and HSV .
- In Silico Studies : Computer-aided evaluations have predicted a wide range of biological activities for modified piperidine derivatives, suggesting their applicability in treating diseases such as cancer and central nervous system disorders .
Q & A
Basic: What are the optimal synthetic routes for N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds between the piperidine and pyridinyloxy moieties .
- Nucleophilic Substitution : Reaction of 4-(pyridin-2-yloxy)piperidine with activated intermediates (e.g., chloroformates or isocyanates) .
- Optimization : Adjust temperature (60–100°C), solvent (DMF or dichloromethane), and stoichiometry (1:1.2 molar ratio of piperidine to electrophile) to improve yields (70–90%) .
Characterization via NMR and HRMS is critical for verifying purity .
Basic: How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions on the piperidine and pyridine rings. For example, pyridin-2-yloxy groups show distinct splitting patterns for protons adjacent to the oxygen .
- Mass Spectrometry : HRMS (EI or ESI) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are available .
Advanced: What strategies address contradictions in reported biological activity data for structurally similar piperidine carboxamides?
Answer:
- Comparative SAR Studies : Evaluate substituent effects. For example, electron-withdrawing groups (e.g., fluorine) on the phenylpropyl chain enhance receptor binding affinity in some studies but reduce solubility in others .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Meta-Analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers .
Advanced: How can computational methods predict the mechanism of action for this compound?
Answer:
- Molecular Docking : Simulate interactions with targets like G protein-coupled receptors (GPCRs) or kinases using software (e.g., AutoDock Vina). The pyridinyloxy group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding motifs .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
Basic: What analytical techniques are recommended for assessing compound stability under varying pH and temperature conditions?
Answer:
- HPLC-UV/MS : Monitor degradation products at accelerated conditions (e.g., 40°C, 75% RH for 4 weeks). Use C18 columns with acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for most carboxamides) .
- pH Stability Studies : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS .
Advanced: How can researchers resolve discrepancies in synthetic yields reported for analogous piperidine carboxamides?
Answer:
- Reaction Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize stepwise rates .
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps, which may improve efficiency over traditional methods .
- Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to enhance nucleophilicity and reduce side reactions .
Advanced: What in vitro and in vivo models are most relevant for evaluating this compound’s pharmacokinetic profile?
Answer:
- In Vitro :
- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability .
- Caco-2 Permeability : Predict intestinal absorption via monolayer transepithelial resistance .
- In Vivo :
- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and measure plasma half-life (t₁/₂) and bioavailability (F%) .
- Tissue Distribution : Radiolabel the compound (e.g., ) and quantify accumulation in target organs .
Basic: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Answer:
- Core Modifications : Introduce methyl or cyclopropyl groups to the piperidine ring to enhance rigidity and target binding .
- Substituent Effects : Replace the phenylpropyl group with heteroaromatic rings (e.g., thiophene) to improve solubility without sacrificing affinity .
- Bioisosteric Replacement : Substitute the pyridinyloxy moiety with pyrimidine or triazole to modulate electronic properties .
Advanced: What methodologies validate the compound’s purity and identity when commercial reference standards are unavailable?
Answer:
- Orthogonal Analytical Techniques : Combine -NMR, HPLC-UV, and HRMS to cross-verify results .
- Spiking Experiments : Compare retention times/MS spectra with synthesized analogues .
- Elemental Analysis : Confirm C, H, N composition within 0.4% of theoretical values .
Advanced: How can researchers reconcile conflicting data on the compound’s solubility and formulation compatibility?
Answer:
- Solubility Screening : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Nanoparticle Formulation : Employ antisolvent precipitation with PLGA polymers to enhance aqueous dispersion .
- Co-crystallization : Co-formulate with succinic acid or caffeine to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
